molecular formula C10H12F3N5 B11734231 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine

Cat. No.: B11734231
M. Wt: 259.23 g/mol
InChI Key: HANDBXDVYSIMFP-UHFFFAOYSA-N
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Description

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate amine derivatives under controlled conditions. One common method involves the use of ethyl 4,4,4-trifluoroacetoacetate and methyl hydrazine . The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes steps such as lithiation, bromination, and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12F3N5/c1-17-4-3-9(16-17)14-6-7-5-8(10(11,12)13)15-18(7)2/h3-5H,6H2,1-2H3,(H,14,16)

InChI Key

HANDBXDVYSIMFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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